molecular formula C10H12OS2 B7778712 S-Benzyl O-ethyl carbonodithioate

S-Benzyl O-ethyl carbonodithioate

Cat. No.: B7778712
M. Wt: 212.3 g/mol
InChI Key: VZERTPFKMKYOGV-UHFFFAOYSA-N
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Description

S-Benzyl O-ethyl carbonodithioate: is an organic compound with the molecular formula C10H12OS2. It is also known as carbonodithioic acid, O-ethyl S-(phenylmethyl) ester. This compound is characterized by the presence of both benzyl and ethyl groups attached to a carbonodithioate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: S-Benzyl O-ethyl carbonodithioate can be synthesized through the reaction of benzyl chloride with potassium ethyl xanthate. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization or distillation.

    Industrial Production: Industrial production methods often involve similar reaction pathways but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Benzyl O-ethyl carbonodithioate can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols or dithiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or benzyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

    Substitution: Alkyl halides, amines, moderate temperatures.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiols, dithiols.

    Substitution: Various substituted carbonodithioates.

Scientific Research Applications

Chemistry:

    Polymerization: S-Benzyl O-ethyl carbonodithioate is used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.

Medicine:

    Drug Development: Due to its ability to interact with biological molecules, this compound is explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and intermediates, particularly in the synthesis of sulfur-containing compounds.

Mechanism of Action

Molecular Targets and Pathways: S-Benzyl O-ethyl carbonodithioate exerts its effects primarily through its ability to form covalent bonds with nucle

Properties

IUPAC Name

O-ethyl benzylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERTPFKMKYOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g of Ethanol was dissolved in 50 g of dimethylforamide, 0.44 g of sodium hydride (60% paraffin) was added thereto, and the mixture was stirred for 4 hours. 1.8 mL of carbon disulfide was gradually added thereto, and the mixture was stirred for 12 hours. 1.3 mL of benzylbromide was gradually added to the mixture and the resultant was stirred at room temperature for 12 hours. Then, the reaction was terminated by adding 1 mL of methanol thereto. Ice was added to the resultant, and the resultant was subjected to extraction using ethyl ether and dried using magnesium sulfate to prepare benzyl methoxydithiomate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-Benzyl O-ethyl carbonodithioate
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S-Benzyl O-ethyl carbonodithioate
Reactant of Route 3
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S-Benzyl O-ethyl carbonodithioate

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